N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a fluorophenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or fluorophenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methyl-prop-2-ynylamino]acetamide
- **N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromophenyl)methyl-prop-2-ynylamino]acetamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-9-23(12-15-3-6-17(21)7-4-15)13-20(24)22-11-16-5-8-18-19(10-16)26-14-25-18/h1,3-8,10H,9,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARNUAPFLHIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)F)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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